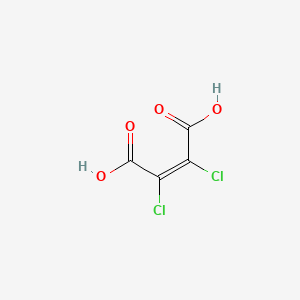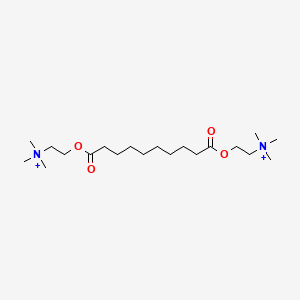
(4-Aminophenyl)phosphonic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (4-Aminophenyl)phosphonic acid and its derivatives can be accomplished through various methods. One prevalent approach involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which includes a two-step reaction involving bromotrimethylsilane followed by methanolysis. These methods are notable for their efficiency in preparing phosphonic acids by directly utilizing phosphorous acid (H3PO3), simultaneously producing the phosphonic acid functional group alongside the formation of the P–C bond (Sevrain et al., 2017).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its phosphorus atom bonded to three oxygen atoms—two hydroxy groups and one P=O double bond—and one carbon atom. This structural analogy with the phosphate moiety contributes to its diverse applications, particularly in bioactive properties and bone targeting. The presence of the aminophenyl group further allows for functionalization and supramolecular interactions, which are crucial in the design of hybrid materials and surface functionalization (Sevrain et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving this compound are diverse, encompassing its role in the synthesis of phosphonopeptides, which act as mimetics of peptides with antimicrobial activity. These reactions are important for creating non-hydrolysable analogues of phosphonoamino acids, serving as tools to study physiological effects of phosphorylations (Kafarski, 2020).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, are crucial for its application in various fields. Its solubility in water and organic solvents influences its utility in bioactive compounds and surface functionalization processes. The stability of this compound under different environmental conditions also determines its suitability for long-term applications in materials science and biotechnology.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity with other chemical agents, ability to form bonds with metals and other elements, and its role as a ligand in coordination complexes, are central to its applications in chemistry and materials science. Its bioactive properties, such as acting as a drug or pro-drug, highlight the importance of understanding its interactions at the molecular level (Sevrain et al., 2017).
Applications De Recherche Scientifique
Medicinal Chemistry Applications : R-Aminophosphonic acids, analogous to amino acids with the carboxylic group replaced by a phosphonic acid group, show broad capabilities in influencing physiological and pathological processes, with applications in medicine and agrochemistry. They primarily function as enzyme inhibitors, with potential as lead compounds in medicinal chemistry (Mucha, Kafarski, & Berlicki, 2011).
Material Science : In material science, phosphonated polymers derived from (4-Aminophenyl)phosphonic acid show excellent thermal, oxidative, and dimensional stability. These materials, due to their low methanol permeability and reasonable proton conductivity, are promising as polymeric electrolyte membranes for fuel cell applications (Liu et al., 2006).
Bioactive Properties : Phosphonic acids are used for their bioactive properties, including in drug and pro-drug development, bone targeting, and medical imaging. Their structural analogy with the phosphate moiety makes them relevant in chemistry, biology, and physics (Sevrain et al., 2017).
Agriculture and Herbicidal Activity : Aminobenzylphosphonic acids, a category that includes this compound analogues, have shown notable herbicidal activity against various plant species, highlighting their potential as effective herbicides (Kafarski et al., 1995).
Corrosion Inhibition : In industrial applications, α-aminophosphonates, including this compound derivatives, have been found effective as corrosion inhibitors for mild steel in hydrochloric acid, useful in industrial pickling processes (Gupta et al., 2017).
Chemical Synthesis and Catalysis : Phenylphosphonic acid, related to this compound, is used as a catalyst in the synthesis of α-aminophosphonates. This demonstrates its applicability in chemical synthesis and its potential in large-scale industrial processes (Bedolla-Medrano, Hernández-Fernández, & Ordóñez, 2014).
Safety and Hazards
Mécanisme D'action
Target of Action
Phosphonic acids, in general, are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes .
Mode of Action
It’s known that phosphonic acids can inhibit metabolic enzymes by mimicking the phosphates and carboxylates of biological molecules . This suggests that (4-Aminophenyl)phosphonic acid may interact with its targets by binding to the active sites of enzymes, thereby inhibiting their function.
Biochemical Pathways
Given that phosphonic acids can inhibit metabolic enzymes, it’s plausible that this compound could affect various metabolic pathways within the cell .
Result of Action
As a phosphonic acid, it’s likely that the compound’s action results in the inhibition of certain metabolic enzymes, potentially altering cellular metabolism .
Propriétés
IUPAC Name |
(4-aminophenyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8NO3P/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOBMEMWHJWPNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201532 | |
| Record name | Phosphanilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5337-17-7 | |
| Record name | P-(4-Aminophenyl)phosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5337-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphanilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005337177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5337-17-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55744 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (p-Aminophenyl)phosphonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=417 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphanilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-aminophenyl)phosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.873 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHOSPHANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WCV1BQ6M2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-ethyl-3-[(2-fluorophenyl)methyl]-N-[2-(2-pyridinyl)ethyl]-7-triazolo[4,5-d]pyrimidinamine](/img/structure/B1200437.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide](/img/structure/B1200439.png)



![2-[[(4-Hydroxyphenyl)azo]phenyl]benzoic acid](/img/structure/B1200447.png)
![4-[(4-Methoxybenzoyl)amino]butanoic acid](/img/structure/B1200448.png)




